

common interferences in the Chrome Azurol S (CAS) assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *apo-Enterobactin*

Cat. No.: *B10823476*

[Get Quote](#)

Technical Support Center: Chrome Azurol S (CAS) Assay

Welcome to the technical support center for the Chrome Azurol S (CAS) assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to common interferences in the CAS assay for siderophore detection.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the CAS assay?

A: The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores, which are high-affinity iron-chelating compounds produced by microorganisms.
[1][2][3] The assay is based on the competition for iron between the siderophore and the CAS dye. In the assay reagent, CAS is in a stable blue-colored ternary complex with ferric iron (Fe^{3+}) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA).
[1][4] When a siderophore is introduced, it removes the iron from the CAS complex due to its higher affinity for iron. This causes the release of the free CAS dye, resulting in a color change from blue to orange or yellow.

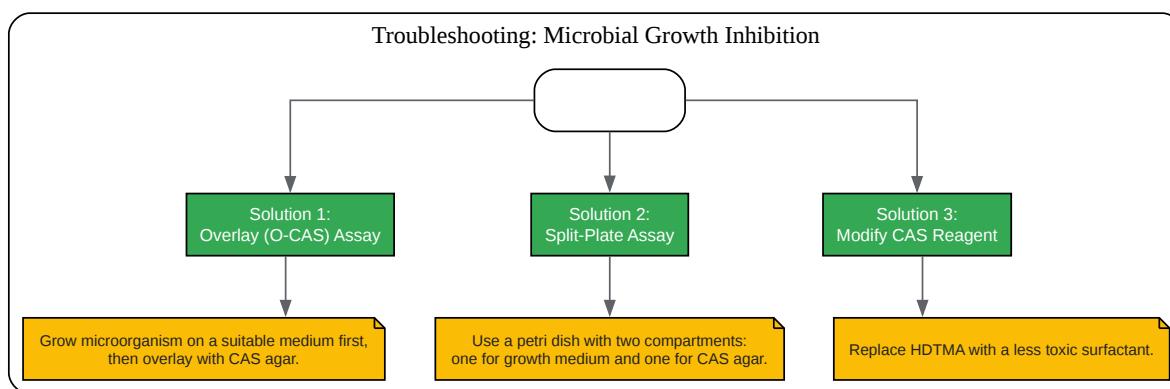
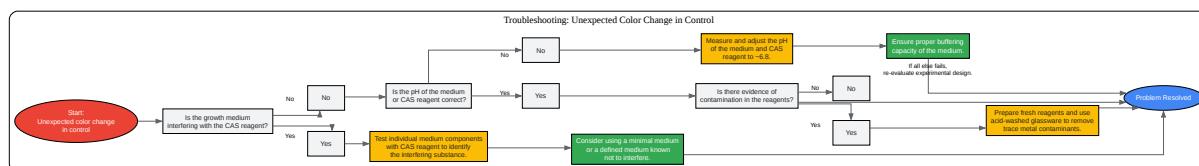
Q2: What are the most common causes of false positives in the CAS assay?

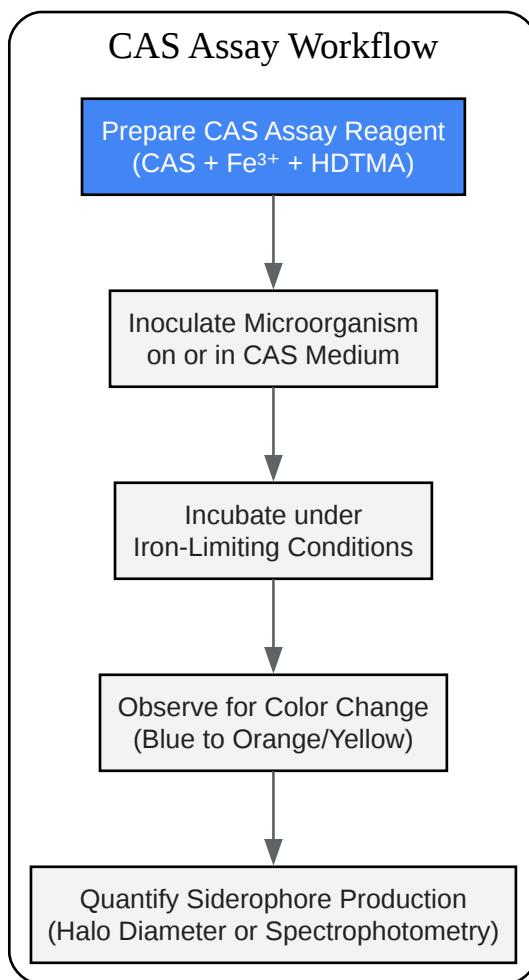
A: False positives in the CAS assay can arise from several sources that mimic the activity of siderophores by interacting with the CAS-Fe³⁺ complex. The most common causes include:

- Presence of non-siderophore chelating agents: Any molecule with iron-chelating properties can give a positive result. This includes organic acids such as citrate and oxalate, which may be secreted by microorganisms.
- Changes in pH: The CAS-Fe³⁺ complex is sensitive to pH. A significant decrease in the pH of the medium can cause a color change from blue to orange, independent of siderophore activity.
- Chemically reactive compounds: Some compounds, known as Pan-Assay Interference Compounds (PAINS), can react with the assay components, leading to a false-positive signal.
- Media components: Certain components of the growth medium can chelate iron. For instance, Luria-Bertani (LB) broth has been reported to cause a color change in the CAS reagent on its own.

Q3: Why am I not observing a color change even though I expect my microorganism to produce siderophores?

A: A lack of color change, or a false negative result, can be due to several factors that inhibit either microbial growth, siderophore production, or the assay reaction itself:



- Toxicity of HDTMA: The detergent HDTMA used in the standard CAS assay is toxic to many Gram-positive bacteria and fungi, which can inhibit their growth and, consequently, siderophore production.
- Inappropriate growth medium: The chosen growth medium may not be suitable for inducing siderophore production. Siderophore synthesis is typically induced under iron-limiting conditions. Commonly used rich media may contain sufficient iron to repress siderophore production.
- Incorrect pH of the medium: The initial pH of the growth medium can affect both microbial growth and siderophore production. The CAS assay itself is also pH-sensitive, with an optimal working pH of around 6.8.


Troubleshooting Guides

Issue 1: Unexpected Color Change in Control Plates/Blank Medium

This issue is characterized by a color change from blue to orange/yellow in the absence of the test microorganism or siderophore-containing sample.

Troubleshooting Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]

- 3. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [common interferences in the Chrome Azurol S (CAS) assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823476#common-interferences-in-the-chrome-azurol-s-cas-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com